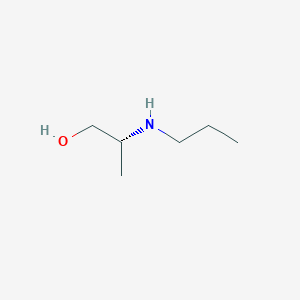
(2R)-2-(Propylamino)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Propylamino)propan-1-OL: is a chiral amine alcohol compound It is characterized by the presence of a propylamino group attached to the second carbon of a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-(Propylamino)propan-1-OL involves the reductive amination of acetone with propylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (2R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(Propylamino)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry:
Chiral Synthesis: (2R)-2-(Propylamino)propan-1-OL is used as a chiral building block in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: this compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Organic Synthesis: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(Propylamino)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2S)-2-(Propylamino)propan-1-OL: The enantiomer of (2R)-2-(Propylamino)propan-1-OL, differing only in the configuration at the chiral center.
(2R)-2-(Methylamino)propan-1-OL: A similar compound with a methylamino group instead of a propylamino group.
(2R)-2-(Ethylamino)propan-1-OL: A compound with an ethylamino group, showing similar reactivity but different steric and electronic properties.
Uniqueness:
Chirality: The (2R) configuration provides specific interactions with chiral environments, making it valuable in asymmetric synthesis.
Functional Groups: The presence of both an amino and hydroxyl group allows for diverse chemical reactivity and applications.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
RBDMEECWQBIBGN-ZCFIWIBFSA-N |
SMILES isomérique |
CCCN[C@H](C)CO |
SMILES canonique |
CCCNC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


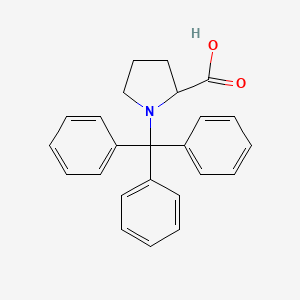
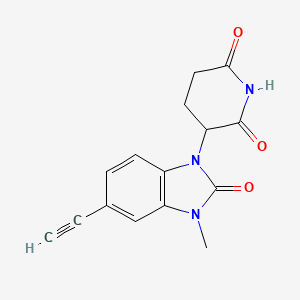

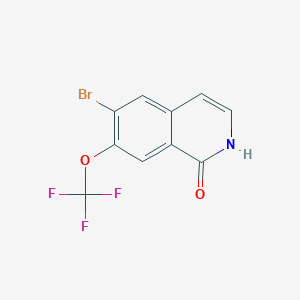
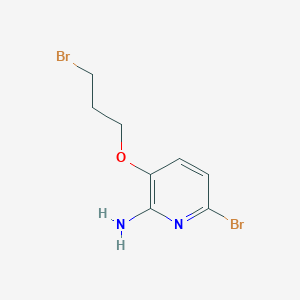
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
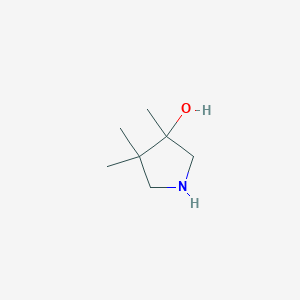

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

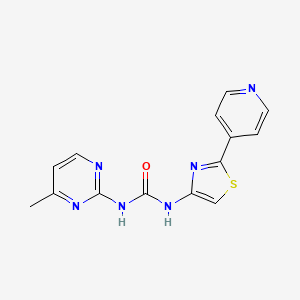
![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)

![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)
